

An In-depth Technical Guide to the Synthesis of 2-Cyclopropylethanol

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Compound of Interest

Compound Name: 2-Cyclopropylethanol

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This document provides a comprehensive overview of prevalent synthetic routes for producing **2-cyclopropylethanol**, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The guide details various methodologies, presents comparative quantitative data, and includes detailed experimental protocols for key reactions.

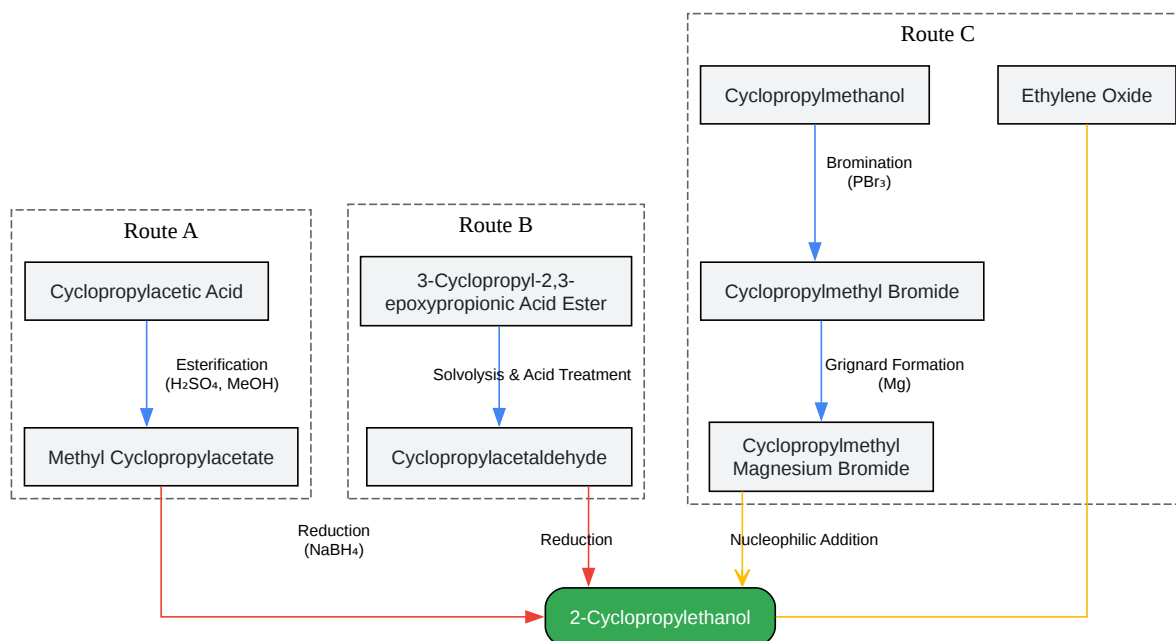
Overview of Synthetic Strategies

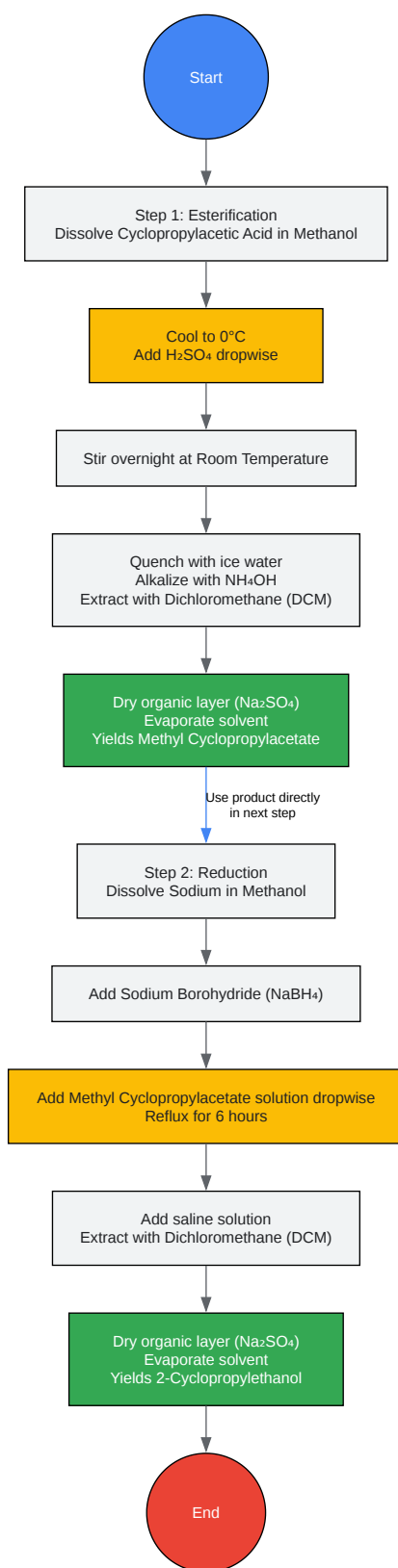
The synthesis of **2-cyclopropylethanol** ($C_5H_{10}O$) can be achieved through several distinct chemical pathways. The most common strategies involve the reduction of functionalized cyclopropane derivatives, such as carboxylic acid esters or aldehydes, or the nucleophilic opening of epoxides with a cyclopropylmethyl organometallic reagent. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

This guide focuses on three primary, well-documented synthetic routes:

- Route A: Reduction of Cyclopropylacetic Acid Esters
- Route B: Reduction of Cyclopropylacetaldehyde
- Route C: Reaction of a Cyclopropylmethyl Grignard Reagent with an Epoxide

A logical diagram illustrating these convergent pathways is presented below.





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